molecular formula C19H12N2O3S B5649736 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide

Cat. No. B5649736
M. Wt: 348.4 g/mol
InChI Key: YTWAVRRKBKFWBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-thiophenecarboxamide often involves multi-step synthetic routes starting from simpler precursors. For instance, the Gewald thiophene synthesis can be utilized to obtain ethyl 2-aminothiophene-3-carboxylates, which may serve as precursors for further transformations into more complex thiophene-containing compounds (Gütschow et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds with thiophene and benzoxazine units, like our compound of interest, can be elucidated through spectral analysis and X-ray diffraction studies. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its three-dimensional conformation. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established by X-ray diffraction, revealing its molecular arrangement and stabilization through hydrogen bonds and π···π interactions (Sharma et al., 2016).

properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-17(16-6-3-11-25-16)20-13-9-7-12(8-10-13)18-21-15-5-2-1-4-14(15)19(23)24-18/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWAVRRKBKFWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]thiophene-2-carboxamide

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